molecular formula C15H10Cl2N2O4S B2579015 N-(2,5-dichlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 335390-38-0

N-(2,5-dichlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No.: B2579015
CAS No.: 335390-38-0
M. Wt: 385.22
InChI Key: KCSACQAXDQBIRP-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a structurally complex acetamide derivative featuring a 2,5-dichlorophenyl group and a 1,1,3-trioxo-substituted benzothiazole moiety. The compound’s design integrates halogenated aromatic and sulfonamide-like groups, which are known to influence electronic properties, solubility, and bioactivity.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O4S/c16-9-5-6-11(17)12(7-9)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSACQAXDQBIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dichlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and therapeutic implications based on diverse scientific literature.

  • Molecular Formula : C13H13Cl2N3O3S
  • Molecular Weight : 351.2 g/mol
  • IUPAC Name : N-(2,5-dichlorophenyl)-2-[[(3S)-1,1-dioxothiolan-3-yl]-methylamino]acetamide

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Benzothiazole Derivative : The initial step typically includes the formation of a benzothiazole core through cyclization reactions involving appropriate thioketones and amines.
  • Acetamide Formation : The benzothiazole derivative is then reacted with dichlorophenyl acetamide to yield the final product.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to benzothiazole derivatives. For instance:

  • A study evaluated various benzothiazole derivatives for their antibacterial and antifungal activities. Compounds demonstrated significant activity against a range of pathogens with minimal inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .
CompoundMIC (μmol/mL)MBC (μmol/mL)Activity Type
4d10.7 - 21.421.4 - 40.2Antibacterial
4pNot specifiedNot specifiedAntifungal

Cytotoxicity

Research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines:

  • In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines by activating caspase pathways . This suggests potential applications in cancer therapy.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Dihydrofolate Reductase Inhibition : Some benzothiazole derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .

Case Studies

In a recent case study examining the pharmacological profiles of benzothiazole derivatives:

  • Researchers synthesized a series of compounds and evaluated their effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that modifications on the phenyl ring significantly enhanced antimicrobial potency .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2,5-dichlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves multi-step chemical reactions that typically include the formation of the benzothiazole moiety followed by acetamide formation. The compound's structure is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its molecular integrity and purity.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of acetamides have shown efficacy against various bacterial strains and fungi. The benzothiazole moiety is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell functions .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Studies suggest that related compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The compound's ability to interfere with critical enzymes in cancer metabolism makes it a candidate for further investigation in oncology .

Antitubercular Activity

The compound has also been assessed for its antitubercular properties against Mycobacterium tuberculosis. Preliminary findings suggest that it may inhibit vital mycobacterial enzymes essential for bacterial survival and replication. In vitro studies have demonstrated promising results that warrant further exploration in vivo .

Drug Development

Given its biological activities, this compound is being investigated as a potential lead compound in drug development for treating infections and cancers. The structural modifications of the compound could lead to derivatives with improved efficacy and reduced toxicity.

Biocompatibility Studies

The compound's biocompatibility has been explored in the context of ocular applications. Hydrogel formulations incorporating this compound have shown potential for use as retinal patches in ophthalmology due to their ability to gel upon contact with physiological fluids while releasing therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial & AnticancerDemonstrated significant antimicrobial activity against various pathogens and potential anticancer effects through apoptosis induction.
Study 2Enzyme InhibitionInvestigated enzyme inhibitory potential; showed promise against α-glucosidase and acetylcholinesterase relevant for diabetes and Alzheimer's disease.
PatentOcular ApplicationsDeveloped biocompatible hydrogels for retinal treatments; highlighted the importance of this compound in ophthalmic formulations.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s uniqueness lies in its 1,1,3-trioxo-2,3-dihydrobenzothiazole group, which distinguishes it from simpler thiazole- or benzothiazole-based acetamides. Key comparisons include:

Compound Name Core Structure Features Key Substituents
N-(2,5-Dichlorophenyl)-2-(1,1,3-trioxo-2,3-dihydrobenzothiazol-2-yl)acetamide Benzothiazole with 1,1,3-trioxo group (sulfonamide-like) 2,5-Dichlorophenyl
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole ring 2,6-Dichlorophenyl
N-(1,3-Benzothiazol-2-yl)acetamide Simple benzothiazole No trioxo or halogen substituents
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole with trifluoromethyl group 3-Methoxyphenyl

Key Observations :

  • The 2,5-dichlorophenyl substitution differs from the 2,6-dichlorophenyl configuration in analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which may alter steric effects and molecular planarity .
Physicochemical Properties

Crystallographic data from analogs suggest that halogen and heterocyclic substituents significantly influence packing patterns and solubility:

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide crystallizes in a triclinic system (space group P1) with intermolecular N–H···N hydrogen bonds stabilizing 1D chains .
Antimicrobial Potential

The trioxo group in the target compound may mimic sulfonamide drugs, enhancing inhibition of bacterial dihydropteroate synthase (DHPS).

Coordination Chemistry

Amides with heterocyclic substituents (e.g., thiazole, benzothiazole) exhibit strong coordination abilities, making them ligands for transition metals . The trioxo group’s electron-deficient nature may enhance metal-binding affinity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dichlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide, and how can purity be maximized?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl) between 2,5-dichloroaniline derivatives and benzothiazole precursors. Key steps include:

  • Activation of carboxylic acid groups using EDC·HCl in dichloromethane at 273 K for 3 hours .
  • Purification via extraction with dichloromethane and washing with NaHCO₃/brine to remove unreacted reagents .
  • Slow evaporation from methanol/acetone (1:1) to obtain single crystals for structural validation .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and acetamide NH (δ ~10 ppm). Use ¹³C NMR to confirm carbonyl (C=O) and sulfonyl (SO₂) groups .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 402.93 (calculated for C₁₅H₁₀Cl₂N₂O₄S) .
  • X-ray Crystallography : Resolve dihedral angles between benzothiazole and dichlorophenyl rings (expected ~80°) and hydrogen-bonding networks (N–H⋯N/O) for packing analysis .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Monitor degradation via HPLC for byproducts (e.g., hydrolyzed acetamide or oxidized benzothiazole).
  • Store in inert atmospheres (argon) at –20°C to prevent moisture-induced hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting or MS fragments) be resolved during characterization?

  • Methodology :

  • For NMR anomalies : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian09/B3LYP/6-311+G(d,p)). Rotamers or hydrogen bonding (e.g., N–H⋯S) may cause splitting .
  • For MS fragments : Perform tandem MS/MS to identify cleavage patterns. The benzothiazole moiety often fragments at the S–N bond (e.g., m/z 181 for C₇H₅Cl₂NO) .

Q. What strategies mitigate side reactions during synthesis, such as over-oxidation of the benzothiazole ring?

  • Methodology :

  • Use milder oxidizing agents (e.g., H₂O₂ in acetic acid instead of KMnO₄) to preserve the sulfonyl group .
  • Monitor reaction progress with TLC (silica, ethyl acetate/hexane 3:7). Quench early if Rf values indicate undesired byproducts .

Q. How do electronic effects of substituents (e.g., Cl vs. CF₃) on the dichlorophenyl ring influence reactivity in cross-coupling reactions?

  • Methodology :

  • Perform Hammett analysis by synthesizing analogs with substituents of varying σ values. Measure reaction rates (e.g., Suzuki coupling) via UV-Vis kinetics. Electron-withdrawing groups (Cl, CF₃) typically enhance electrophilicity at the acetamide carbonyl .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., κ-opioid receptors)?

  • Methodology :

  • Use molecular docking (AutoDock Vina) with receptor structures (PDB ID: 6VI4). Parameterize the benzothiazole sulfonyl group as a hydrogen-bond acceptor.
  • Validate with MD simulations (GROMACS) to assess binding stability over 100 ns. Key interactions: π-π stacking with Phe313 and hydrogen bonds to Tyr312 .

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